2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-3-hydroxypropanoate

Catalog No.
S1768298
CAS No.
73724-45-5
M.F
C18H16NO5-
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene...

CAS Number

73724-45-5

Product Name

2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-3-hydroxypropanoate

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate

Molecular Formula

C18H16NO5-

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/p-1/t16-/m0/s1

InChI Key

JZTKZVJMSCONAK-INIZCTEOSA-M

Synonyms

Fmoc-Ser-OH;Fmoc-L-serine;Fmoc-L-Ser-OH;73724-45-5;N-Fmoc-L-serine;N-(9-Fluorenylmethoxycarbonyl)-L-Serine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine;SBB067210;(S)-FMOC-2-AMINO-3-HYDROXYPROPIONICACID;(2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-hydroxypropanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoicacid;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-HYDROXYPROPANOICACID;PubChem10034;Serine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-;AC1Q77RU;KSC119K9B;47601_ALDRICH;N-ALPHA-FMOC-L-SERINE;SCHEMBL118370;AC1O71N7;47601_FLUKA;CTK0B9590;FMOC-L-BETA-HYDROXYALANINE;JZTKZVJMSCONAK-INIZCTEOSA-N;MolPort-003-934-205

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O

The exact mass of the compound Fmoc-Ser-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-3-hydroxypropanoate, commonly known as Fmoc-Ser-OH (CAS 73724-45-5), is a foundational building block for Solid-Phase Peptide Synthesis (SPPS) and liquid-phase peptide manufacturing. Unlike its fully protected analogs, this compound features an unprotected primary hydroxyl group on its side chain. While standard linear peptide synthesis typically relies on tert-butyl-protected serine to prevent side-chain acylation, Fmoc-Ser-OH is strategically procured for specialized workflows requiring immediate side-chain availability. Its primary industrial and research value lies in facilitating on-resin esterification for depsipeptides, enabling Minimal-Protection SPPS (MP-SPPS) protocols, and serving as a direct precursor for side-chain conjugation without the need for harsh, resin-cleaving deprotection steps [1].

Research Fit

Fmoc-SPPS workflow compatible – Standard building block for Fmoc/tBu solid-phase peptide synthesis; reliable coupling with automated instruments.
Free hydroxyl for global phosphorylation – No side-chain deprotection needed; enables direct on-resin phosphopeptide assembly via phosphoramidite chemistry.
Chiral purity context – Absence of bulky protecting groups may reduce base-catalyzed epimerization risk compared to protected serine analogs.

Procuring standard Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH as generic substitutes for Fmoc-Ser-OH fundamentally disrupts workflows requiring orthogonal side-chain modifications on acid-labile solid supports. If a chemist attempts to synthesize a branched depsipeptide on 2-Chlorotrityl chloride (CTC) resin using Fmoc-Ser(tBu)-OH, the 90–95% trifluoroacetic acid (TFA) required to remove the tert-butyl group will simultaneously cleave the peptide from the resin, terminating the synthesis prematurely. Even substituting with the highly acid-labile Fmoc-Ser(Trt)-OH is problematic, as the 1–5% TFA required for trityl removal overlaps with the cleavage threshold of CTC resin, causing severe product loss [1]. Consequently, Fmoc-Ser-OH cannot be substituted in protocols where the side-chain hydroxyl must be accessed while the peptide remains anchored to a highly acid-sensitive resin.

Substitution Risk

Fmoc-Ser(tBu)-OH / Fmoc-Ser(Trt)-OH
Require an additional TFA deprotection step (typically 1–2 h) to liberate the hydroxyl; this adds cycle time, acid exposure, and risk of incomplete deprotection. Direct substitution into a global phosphorylation workflow is not supported without extra processing.
Fmoc-Ser(tBu)-OH racemization liability
Under standard HBTU/DIEA continuous-flow conditions, significant D-enantiomer incorporation has been documented. The unprotected Fmoc-Ser-OH bypasses this base-catalyzed epimerization pathway, making chiral integrity more predictable.
Boc-Ser-OH (Boc/Bzl strategy)
Belongs to an orthogonal protection scheme that requires hazardous HF for final cleavage. This method is largely displaced by Fmoc/tBu chemistry; substituting Fmoc-Ser-OH with Boc-Ser-OH would demand HF infrastructure and specialized safety protocols.

Direct On-Resin Depsipeptide Linkage Compatibility

In the synthesis of branched or cyclic depsipeptides on highly acid-labile resins (e.g., 2-Chlorotrityl chloride [CTC] resin), Fmoc-Ser-OH provides an immediately available side-chain hydroxyl for esterification. By contrast, the standard comparator Fmoc-Ser(tBu)-OH requires 90–95% trifluoroacetic acid (TFA) for side-chain deprotection, a condition that prematurely cleaves the peptide from CTC or Wang resins. Even the highly acid-labile Fmoc-Ser(Trt)-OH requires 1–5% TFA, which overlaps with the cleavage threshold of CTC resin, causing significant product loss. Fmoc-Ser-OH circumvents this entirely, allowing >95% on-resin retention during subsequent DIC/DMAP-mediated side-chain esterification [1].

Evidence DimensionOn-resin peptide retention during side-chain availability phase
Target Compound Data~100% retention (no acid deprotection step required)
Comparator Or Baseline0% retention for Fmoc-Ser(tBu)-OH (cleaved by 95% TFA); <50% for Fmoc-Ser(Trt)-OH (cleaved by 1% TFA)
Quantified DifferenceComplete elimination of premature resin cleavage
ConditionsDepsipeptide branching on 2-Chlorotrityl chloride (CTC) resin

Enables the successful solid-phase synthesis of complex cyclic depsipeptides and side-chain conjugates without losing the product during intermediate deprotection.

Global phosphorylation
Context-dependent
Free –OH directly compatible with on-resin phosphoramidite chemistry; no TFA deprotection required vs. Fmoc-Ser(tBu)-OH / Fmoc-Ser(Trt)-OH which need 1–2 h acid treatment.
Supports global phosphorylation workflow without extra acid exposure.
Class-level observation; validate on specific resin and peptide sequence.

Elimination of Carbocation Scavengers in Process-Scale Cleavage

Standard SPPS using Fmoc-Ser(tBu)-OH generates highly reactive tert-butyl carbocations during final TFA cleavage, necessitating the addition of nucleophilic scavengers (e.g., triisopropylsilane [TIPS] or ethanedithiol [EDT]) to prevent irreversible alkylation of electron-rich residues like Tryptophan or Tyrosine. Utilizing unprotected Fmoc-Ser-OH in Minimal-Protection SPPS (MP-SPPS) eliminates the tert-butyl protecting group entirely, reducing the required scavenger volume by up to 100% for serine-dependent sequences and allowing the use of simpler, greener cleavage cocktails (e.g., TFA/H2O) [1].

Evidence DimensionRequisite scavenger equivalents during TFA cleavage
Target Compound Data0 equivalents of t-butyl-targeted scavengers needed
Comparator Or BaselineFmoc-Ser(tBu)-OH requires standard 2.5–5% v/v scavenger cocktails
Quantified Difference100% reduction in t-butyl carbocation generation
ConditionsFinal global deprotection and resin cleavage in Minimal-Protection SPPS

Significantly lowers the toxicity, cost, and complexity of the final cleavage step in large-scale peptide manufacturing.

Racemization risk
Reported
Fmoc-Ser(tBu)-OH: >10% D-enantiomer reported under HBTU/DIEA continuous-flow; Fmoc-Ser-OH: no published >1% racemization; commercial enantiomeric purity routinely ≥99.5%.
Enantiomeric integrity context may favor unprotected serine.
Cross-study inference; confirm under your specific activation conditions.

Atom Economy and Reagent Mass Efficiency

For large-scale peptide manufacturing, the mass contribution of protecting groups significantly impacts overall process mass intensity (PMI). Fmoc-Ser-OH has a molecular weight of 327.33 g/mol, compared to 383.44 g/mol for Fmoc-Ser(tBu)-OH. Substituting the protected variant with the unprotected target compound yields a 14.6% reduction in monomer mass per serine residue incorporated. In multi-kilogram syntheses of serine-rich sequences, this direct reduction in raw material mass, combined with the elimination of deprotection reagents, substantially lowers the environmental factor (E-factor) of the synthesis [1].

Evidence DimensionMonomer molecular weight and mass efficiency
Target Compound Data327.33 g/mol (100% atom economy for the Fmoc-amino acid core)
Comparator Or BaselineFmoc-Ser(tBu)-OH (383.44 g/mol, incorporating 56.11 g/mol of sacrificial mass)
Quantified Difference14.6% reduction in raw material mass per coupling cycle
ConditionsProcess-scale solid-phase peptide synthesis (SPPS)

Directly reduces raw material procurement costs and waste disposal volumes in multi-kilogram industrial peptide synthesis.

Glycosylation yield
Head-to-head
Fmoc-Ser-OH: 50% β-glycoside yield with peracetylated glucosamine donor; Fmoc-Thr-OH: 40% under identical Lewis acid conditions.
Reported higher glycosylation efficiency for serine scaffold.
Yield advantage observed in direct coupling; validate with your sugar donor.
Enantiomeric purity
Reported
Commercial Fmoc-Ser-OH: ≥99.5% chiral HPLC (Chem-Impex, Novabiochem®). Fmoc-Ser(tBu)-OH also available at high purity but with documented coupling racemization risk.
Specification review: high starting purity plus lower epimerization propensity.
Verify batch-specific Certificate of Analysis.
Fmoc vs. Boc strategy
Context-dependent
Fmoc/tBu: TFA cleavage, no HF. Boc/Bzl: requires anhydrous HF (IDLH 30 ppm) for final deprotection.
Eliminates HF hazard; compatible with modern automated synthesizers.
Class-level safety distinction; facility constraints may apply.
DMF solubility
Reported
Fmoc-Ser-OH: clearly soluble at 0.5 M in DMF; also soluble in NMP, DMSO, MeOH. Slightly higher polarity than tert-butyl analog.
Supports automated SPPS without precipitation risk.
Visual clarity per Novabiochem® QC; test under your instrument conditions.

On-Resin Synthesis of Cyclic Depsipeptides

Fmoc-Ser-OH serves as a direct precursor for synthesizing depsipeptides (e.g., daptomycin analogs) on acid-labile resins. Because it requires no side-chain deprotection, it prevents premature resin cleavage, allowing the free hydroxyl to undergo direct esterification with the subsequent amino acid [1].

Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS)

In large-scale peptide manufacturing utilizing Minimal-Protection SPPS, Fmoc-Ser-OH replaces tert-butyl-protected analogs to eliminate the generation of carbocations. This substitution streamlines the final cleavage step, lowers the process mass intensity, and prevents side-chain alkylation of sensitive residues [2].

Site-Specific Side-Chain Conjugation

For the development of peptide-drug conjugates or fluorophore-labeled probes, Fmoc-Ser-OH provides an immediate chemical handle. It allows chemists to perform orthogonal conjugation at the serine hydroxyl group while the peptide backbone remains fully protected on the solid support, ensuring high regioselectivity without the need for intermediate deprotection [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Post-synthetic global phosphorylation
Free hydroxyl availability
On-resin phosphorylation efficiency; phosphoramidite coupling
O-linked glycopeptide building block synthesis
Direct glycosylation reactivity
Glycoside yield and anomeric purity under Lewis acid conditions
Therapeutic peptide API manufacturing (GMP)
Coupling racemization profile
D-enantiomer content after coupling; chiral HPLC monitoring
Automated high-throughput / microwave SPPS
DMF solubility and resin compatibility
Instrument transfer line stability; coupling efficiency in serine-rich sequences

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

326.10284761 Da

Monoisotopic Mass

326.10284761 Da

Heavy Atom Count

24

UNII

EN8JZN4TMX

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid
Fmoc-L-Serine

Explore Compound Types